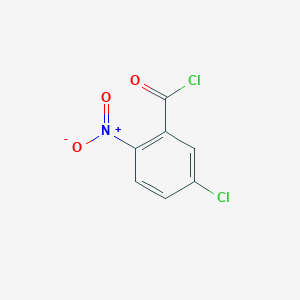

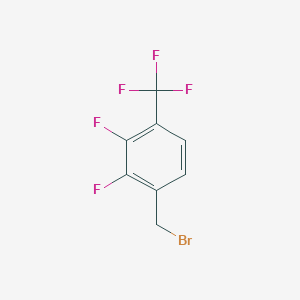

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of these molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

Aplicaciones Científicas De Investigación

Fluorinated Moiety Integration in Organic Molecules

The integration of fluorinated moieties, particularly the trifluoromethyl group (CF3), into organic molecules significantly alters their biological activities, making this strategy highly valuable in drug design. Despite the vast progress in introducing trifluoromethyl groups to aromatic compounds, the formation of (2,2,2-trifluoroethyl)arenes remains underexplored. These CF3CH2-containing products hold potential utility in medicinal chemistry and related fields due to their capacity to act as lipophilic electron-withdrawing groups (Zhao & Hu, 2012).

Trifluoromethylation and Trifluoromethoxylation

Copper-mediated trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents represents a groundbreaking approach for the rapid creation of structurally diverse medicinal candidates. This method facilitates high-yield trifluoromethylation under mild conditions across a wide array of benzyl bromides, showcasing its utility in drug discovery (Kawai et al., 2011). Additionally, the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, such as benzyl bromide and cinnamyl bromide, under microwave irradiation leads to the formation of aliphatic trifluoromethyl ethers, marking the first example of such a transformation (Marrec et al., 2010).

Benzylic Bromination Enhancements

The use of N-bromosuccinimide in (trifluoromethyl)benzene, with photochemical activation, offers a cleaner, rapid, and high-yielding alternative to traditional bromination reactions. This method replaces conventional, more toxic solvents with less-toxic (trifluoromethyl)benzene, highlighting an advancement in the safety and efficiency of benzylic brominations (Suarez et al., 2009).

Synthesis of Fluorinated Nucleosides

The synthesis of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of key therapeutic agents, showcases the importance of fluorine in drug development. This process utilizes anion glycosylation reactions, emphasizing the role of fluorinated compounds in creating more effective and potentially more stable pharmaceutical agents (Sivets et al., 2019).

Mecanismo De Acción

Target of Action

Benzyl bromides are generally known to be versatile building blocks in organic synthesis, often used in reactions such as cross-coupling .

Mode of Action

Benzyl bromides are typically involved in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile .

Result of Action

It has been used in the synthesis of chemokine antagonists , suggesting it may have potential applications in the development of therapeutic agents.

Action Environment

Like other benzyl bromides, it should be stored under inert gas at 2–8 °c .

Propiedades

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQGNZVBJMHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371820 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

CAS RN |

213203-85-1 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.